N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a heterocyclic compound that contains a thiazole ring and a cyclopropane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction typically occurs under mild conditions and yields the desired thiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale production. This includes using eco-friendly solvents and catalysts to enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyclopropane carboxamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole and cyclopropane derivatives
Scientific Research Applications
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride: Similar structure with potential biological activities.
N-(4-Methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide: Another thiazole derivative with similar chemical properties
Uniqueness
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11N3OS |
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Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C8H11N3OS/c9-3-6-4-13-8(10-6)11-7(12)5-1-2-5/h4-5H,1-3,9H2,(H,10,11,12) |
InChI Key |
AFOGOLYFJOYRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CN |
Origin of Product |
United States |
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